Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate
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Overview
Description
Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is an organic compound with the molecular formula C30H26O4. It is characterized by the presence of benzyl and benzyloxy groups attached to a phenylacrylate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzyl 3,4-bis(benzyloxy)benzaldehyde and benzyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can target the acrylate group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is largely dependent on its chemical structure. The benzyloxy groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its reactivity and binding to molecular targets. The acrylate group can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Benzyl acrylate: Lacks the benzyloxy groups, making it less versatile in terms of reactivity.
3,4-Bis(benzyloxy)benzaldehyde: Contains the benzyloxy groups but lacks the acrylate functionality, limiting its applications in polymer synthesis.
Uniqueness: Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is unique due to the presence of both benzyloxy and acrylate groups, which confer a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
91174-00-4 |
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Molecular Formula |
C30H26O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
benzyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C30H26O4/c31-30(34-23-27-14-8-3-9-15-27)19-17-24-16-18-28(32-21-25-10-4-1-5-11-25)29(20-24)33-22-26-12-6-2-7-13-26/h1-20H,21-23H2/b19-17+ |
InChI Key |
YIRBVYWXBGXDBH-HTXNQAPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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